Cas no 1187166-37-5 (3-(2-Fluorobenzoyl)-4-methylpyridine)
3-(2-Fluorobenzoyl)-4-methylpyridine Chemical and Physical Properties
Names and Identifiers
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- 3-(2-Fluorobenzoyl)-4-methylpyridine
- (2-Fluorophenyl)(4-methylpyridin-3-yl)methanone
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- MDL: MFCD13153145
- Inchi: 1S/C13H10FNO/c1-9-6-7-15-8-11(9)13(16)10-4-2-3-5-12(10)14/h2-8H,1H3
- InChI Key: KQQLLCUYCVXRBJ-UHFFFAOYSA-N
- SMILES: FC1C=CC=CC=1C(C1C=NC=CC=1C)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 256
- Topological Polar Surface Area: 30
3-(2-Fluorobenzoyl)-4-methylpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 203330-1g |
3-(2-Fluorobenzoyl)-4-methylpyridine |
1187166-37-5 | 97% | 1g |
£554.00 | 2022-03-01 | |
| Fluorochem | 203330-2g |
3-(2-Fluorobenzoyl)-4-methylpyridine |
1187166-37-5 | 97% | 2g |
£837.00 | 2022-03-01 | |
| Fluorochem | 203330-5g |
3-(2-Fluorobenzoyl)-4-methylpyridine |
1187166-37-5 | 97% | 5g |
£1702.00 | 2022-03-01 | |
| TRC | F092660-250mg |
3-(2-Fluorobenzoyl)-4-methylpyridine |
1187166-37-5 | 250mg |
$ 440.00 | 2022-06-05 | ||
| TRC | F092660-500mg |
3-(2-Fluorobenzoyl)-4-methylpyridine |
1187166-37-5 | 500mg |
$ 735.00 | 2022-06-05 | ||
| Ambeed | A812897-1g |
(2-Fluorophenyl)(4-methylpyridin-3-yl)methanone |
1187166-37-5 | 97% | 1g |
$371.0 | 2024-04-25 | |
| Chemenu | CM488138-1g |
(2-Fluorophenyl)(4-methylpyridin-3-yl)methanone |
1187166-37-5 | 97% | 1g |
$367 | 2022-06-14 | |
| abcr | AB363380-1 g |
3-(2-Fluorobenzoyl)-4-methylpyridine; 97% |
1187166-37-5 | 1g |
€701.80 | 2022-03-02 | ||
| abcr | AB363380-2 g |
3-(2-Fluorobenzoyl)-4-methylpyridine; 97% |
1187166-37-5 | 2g |
€1,043.50 | 2022-03-02 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1781897-1g |
(2-Fluorophenyl)(4-methylpyridin-3-yl)methanone |
1187166-37-5 | 97% | 1g |
¥14268.00 | 2024-08-09 |
3-(2-Fluorobenzoyl)-4-methylpyridine Suppliers
3-(2-Fluorobenzoyl)-4-methylpyridine Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on 3-(2-Fluorobenzoyl)-4-methylpyridine
Introduction to 3-(2-Fluorobenzoyl)-4-methylpyridine (CAS No. 1187166-37-5)
3-(2-Fluorobenzoyl)-4-methylpyridine, identified by the Chemical Abstracts Service Number (CAS No.) 1187166-37-5, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic compound features a pyridine core substituted with a fluorobenzoyl group at the 3-position and a methyl group at the 4-position. The presence of the fluorine atom in the benzoyl moiety introduces unique electronic and steric properties, making this molecule a valuable scaffold for designing novel bioactive entities.
The structural configuration of 3-(2-Fluorobenzoyl)-4-methylpyridine (CAS No. 1187166-37-5) positions it as a potential candidate for various pharmacological applications. The pyridine ring is a well-documented pharmacophore in drug discovery, frequently incorporated into molecules targeting neurological disorders, inflammatory conditions, and infectious diseases. The fluorobenzoyl substituent enhances the compound's lipophilicity and metabolic stability, attributes that are critical for optimizing drug bioavailability and efficacy.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of fluorinated compounds due to their tunable biological activity and improved pharmacokinetic profiles. The fluorine atom at the 2-position of the benzoyl group in 3-(2-Fluorobenzoyl)-4-methylpyridine (CAS No. 1187166-37-5) plays a pivotal role in modulating receptor binding affinity and metabolic resistance. This feature has been extensively studied in the development of kinase inhibitors, antiviral agents, and anti-inflammatory drugs.
One of the most compelling aspects of 3-(2-Fluorobenzoyl)-4-methylpyridine (CAS No. 1187166-37-5) is its versatility as a building block in medicinal chemistry. Researchers have leveraged its scaffold to synthesize derivatives with enhanced target specificity and reduced off-target effects. For instance, studies have demonstrated its utility in generating novel compounds with potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The methyl group at the 4-position further contributes to fine-tuning the compound's solubility and binding interactions with biological targets.
The synthesis of 3-(2-Fluorobenzoyl)-4-methylpyridine (CAS No. 1187166-37-5) involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the desired molecular framework efficiently. These synthetic strategies not only enhance scalability but also allow for modifications that can be tailored to specific pharmacological needs.
Recent advancements in computational chemistry have further accelerated the discovery process for compounds like 3-(2-Fluorobenzoyl)-4-methylpyridine (CAS No. 1187166-37-5). Molecular modeling techniques enable researchers to predict binding affinities, metabolic pathways, and potential side effects before conducting experimental validation. This approach has significantly reduced time-to-market for new drug candidates while minimizing costly failures during late-stage development.
The role of fluorinated pyridines in medicinal chemistry continues to expand with each passing year. The unique properties imparted by fluorine atoms make them indispensable in designing next-generation therapeutics. For example, recent research has highlighted the use of fluorinated pyridines in developing small-molecule inhibitors targeting cancer-related kinases. These inhibitors exhibit improved selectivity over their non-fluorinated counterparts, leading to more effective treatments with fewer adverse effects.
In conclusion, 3-(2-Fluorobenzoyl)-4-methylpyridine (CAS No. 1187166-37-5) represents a promising compound with diverse applications in pharmaceutical research and drug development. Its structural features, particularly the presence of a fluorobenzoyl group and a methyl-substituted pyridine ring, make it an attractive scaffold for designing bioactive molecules with enhanced pharmacological properties. As research progresses, this compound is likely to play an increasingly important role in addressing unmet medical needs across various therapeutic areas.
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